molecular formula C12H10N2S B189665 3-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole CAS No. 25968-20-1

3-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole

Cat. No.: B189665
CAS No.: 25968-20-1
M. Wt: 214.29 g/mol
InChI Key: DCMZKFFVBKTHRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole is a chemical compound with the molecular formula C12H10N2S . It belongs to the class of imidazo[2,1-b]thiazoles, a scaffold of significant interest in medicinal chemistry and pharmaceutical research. While specific biological data for this exact compound is limited in the current literature, its core structure is closely related to the extensively studied imidazo[2,1-b][1,3,4]thiadiazole heterocycle, which has been widely explored for its diverse biological potential . Scientific studies on analogous structures indicate that the imidazo-thiazole and imidazo-thiadiazole frameworks are valuable scaffolds for the development of pharmacologically active compounds. These related derivatives have demonstrated a range of biological activities in research settings, including antimicrobial, antifungal, anticonvulsant, and anti-inflammatory properties . Notably, this class of compounds has shown promising antitumor activity, with some derivatives exhibiting potent cytotoxic effects against various cancer cell lines in preclinical models . For instance, certain 2,6-disubstituted imidazo[2,1-b][1,3,4]thiadiazole derivatives have displayed remarkable antiproliferative activity with IC50 values in the submicromolar and nanomolar range against murine leukemia and human carcinoma cells . The structural features of this compound make it a valuable building block for further chemical functionalization and structure-activity relationship (SAR) studies. Researchers can utilize this material as a key intermediate to synthesize novel derivatives for use in hit-to-lead optimization campaigns and for probing biological mechanisms. This product is intended for research and development purposes only. It is not intended for human or veterinary diagnostic or therapeutic uses. Please handle this compound with care, adhering to all relevant laboratory safety protocols.

Properties

IUPAC Name

3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2S/c1-9-8-15-12-13-11(7-14(9)12)10-5-3-2-4-6-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCMZKFFVBKTHRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC(=CN12)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00319826
Record name NSC351164
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00319826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25968-20-1
Record name NSC351164
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=351164
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC351164
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00319826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole can be synthesized through a multi-step process involving the reaction of thiourea, acetone, and α-bromoacetophenone. The reaction typically proceeds under mild conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate, and requires careful control of temperature and reaction time to ensure high yield and purity .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives of the compound react with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated derivatives reacting with amines or thiols in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions include various substituted imidazo[2,1-b][1,3]thiazole derivatives, which can exhibit different physical and chemical properties depending on the nature of the substituents.

Scientific Research Applications

3-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may bind to DNA or proteins, disrupting their normal function and leading to cell death in cancer cells . The exact molecular targets and pathways can vary depending on the specific application and the nature of the substituents on the compound.

Comparison with Similar Compounds

Levamisole and Tetramisole

Levamisole (6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole) and its racemic form, Tetramisole, are saturated derivatives of the imidazo[2,1-b]thiazole scaffold. Key differences include:

  • Structure : Partial saturation of the imidazo-thiazole ring (2,3,5,6-tetrahydro) reduces conjugation, limiting photophysical applications but enhancing biological activity.
  • Applications: Levamisole is an antihelminthic and immunomodulatory drug, contrasting with mpmt’s role in materials science. The saturated structure improves bioavailability and interaction with biological targets .
  • Electronic Properties : The lack of full aromaticity in Levamisole eliminates phosphorescence, making it unsuitable for optoelectronic uses.

Table 1 : Structural and Functional Comparison of mpmt and Levamisole

Property mpmt Levamisole
Aromaticity Fully conjugated Partially saturated
Primary Application Phosphorescent materials Pharmaceuticals
Key Substituent Methyl at C3, phenyl at C6 Phenyl at C6, saturated ring
Quantum Yield Up to 31.6% N/A (non-emissive)

6-(4-Methylphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole

This compound features a dihydro-substituted thiazole ring, introducing partial saturation:

  • Structure : The 2,3-dihydro modification increases ring flexibility, altering steric and electronic profiles.
  • Applications: Limited evidence for optoelectronic use; primarily studied for structural diversity in heterocyclic chemistry.

COX-2 Inhibitors with Imidazo[2,1-b]thiazole Scaffold

Compounds like N,N-dimethyl-1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine highlight pharmacological applications:

  • Key Differences : A sulfonamide group at C5 enhances COX-2 selectivity (IC₅₀ = 0.08 µM) .
  • Comparison with mpmt : The absence of electron-withdrawing groups in mpmt limits its bioactivity but optimizes it for charge transfer in iridium complexes.

Comparison with Functional Analogues in Materials Science

mtfpmt (3-Methyl-6-(4-(trifluoromethyl)phenyl)imidazo[2,1-b]thiazole)

  • Structural Modification : Introduction of -CF₃ at the phenyl para position.
  • Impact: Blue-shifts emission by ~50 nm due to reduced triplet energy levels . Enhances electron deficiency, improving charge transport in OLEDs. Quantum yield: 28.2% in iridium complexes, slightly lower than mpmt due to increased non-radiative decay .

Naphthyl-Substituted Derivatives (e.g., mn2mt, n2tfmt)

  • Structural Features : Replacement of phenyl with naphthyl groups extends π-conjugation.
  • Effects :
    • Red-shifts emission to 557–619 nm (yellow to red) .
    • Substitution position (naphth-1-yl vs. naphth-2-yl) fine-tunes emission: 1-yl derivatives emit at longer wavelengths (619 nm) due to enhanced conjugation .
    • Quantum yields: Up to 55.5% with hppy ancillary ligands .

Table 2 : Photophysical Properties of mpmt and Key Analogues

Compound Substituent Emission λ (nm) Quantum Yield (%) Application
mpmt C6-phenyl, C3-methyl 585–637 14.3–31.6 Red phosphorescent OLEDs
mtfpmt C6-(4-CF₃-phenyl) 417–585 8.5–28.2 Blue-green OLEDs
mn2mt C6-(naphth-2-yl) 562–609 9.7–55.5 Yellow-red OLEDs
n2tfmt C6-(naphth-2-yl), CF₃ 585–593 10.7–20.9 Orange OLEDs

Imidazo[2,1-b]oxazole Derivatives (e.g., dpmo)

  • Structural Difference : Replacement of sulfur with oxygen in the thiazole ring.
  • Impact :
    • Higher electronegativity of oxygen increases HOMO-LUMO gap, blue-shifting emission (e.g., dpmo-based complexes emit at 585–637 nm vs. mpmt’s 562–609 nm) .
    • Reduced spin-orbit coupling lowers phosphorescence efficiency compared to sulfur-containing analogues.

Biological Activity

3-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole is a heterocyclic compound notable for its biological activities, particularly in the field of oncology. This compound has garnered attention due to its potential anticancer properties and interactions with various biochemical pathways. This article delves into the biological activity of this compound, summarizing research findings, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a fused imidazole and thiazole ring system. Its structural characteristics contribute to its biological activity by allowing interactions with various biomolecular targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells. This is primarily mediated through the inhibition of specific kinases such as Raf kinases and the modulation of signaling pathways involved in cell survival and proliferation.
  • Cytotoxicity : Studies have demonstrated significant cytotoxic effects against human cancer cell lines, including HepG2 (liver cancer) and MDA-MB-231 (breast cancer) cells. The IC50 values for these cell lines indicate potent antiproliferative activity .
  • Enzyme Inhibition : The compound interacts with various enzymes, leading to altered metabolic pathways. For example, it has been reported to inhibit certain protein kinases that are crucial for tumor growth and survival.

Biological Activity Summary

Activity Target Cell Lines IC50 Values (µM) Mechanism
AnticancerHepG25.11 - 10.8Induction of apoptosis
AnticancerMDA-MB-2311.4 - 4.2Cytotoxicity through kinase inhibition
AntibacterialVarious Gram-positive strains1 - 4Enzyme inhibition

Case Studies

Several studies have investigated the biological effects of this compound:

  • Anticancer Efficacy : A study evaluated the compound's efficacy against pancreatic ductal adenocarcinoma models. It showed significant antiproliferative activity with IC50 values in the low micromolar range, indicating its potential as a therapeutic agent in cancer treatment .
  • Antimicrobial Activity : Research has also explored its antibacterial properties against multidrug-resistant bacterial strains. The compound exhibited moderate to strong antibacterial activity with minimal cytotoxicity against human liver cells (HepG2), suggesting a favorable safety profile for further development .
  • Mechanistic Insights : Investigations into the metabolic pathways revealed that the compound undergoes oxidative metabolism leading to glutathione conjugation, which may play a role in its bioactivation and overall efficacy against cancer cells .

Q & A

Basic Research Question

  • MTT assay : Measures viability of cancer cell lines (e.g., HeLa, MCF-7) after 48–72 hours of exposure. IC50 values are calculated to compare potency .
  • Apoptosis assays : Flow cytometry (Annexin V/PI staining) quantifies early/late apoptotic cells.
  • Cell cycle analysis : PI staining with flow cytometry identifies G1/S or G2/M arrest .
  • Comparative controls : Include cisplatin or doxorubicin as positive controls and untargeted imidazo-thiazole analogs to assess structure-activity relationships (SAR) .

How can contradictory biological activity data across studies be resolved?

Advanced Research Question
Contradictions often arise from:

  • Structural variations : Minor substituent changes (e.g., nitro vs. methoxy groups) drastically alter activity. Compare analogs like 3-Methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole (anticancer) vs. 6-phenyl derivatives (antimicrobial) .
  • Assay conditions : Varying cell lines, serum concentrations, or incubation times impact results. Standardize protocols (e.g., ATCC cell lines, 10% FBS, 48-hour exposure) .
  • Purity verification : Confirm compound purity (>95%) via HPLC or LC-MS to rule out impurities masking true activity .

What computational methods are used to predict the pharmacological properties of this compound?

Advanced Research Question

  • DFT calculations : Optimize molecular geometry (B3LYP/6-31G* basis set) to study electronic properties (HOMO-LUMO gaps) and reactive sites .
  • Molecular docking : Simulate binding to target proteins (e.g., EGFR, tubulin) using AutoDock Vina. Validate with MD simulations (GROMACS) to assess binding stability .
  • ADMET prediction : Tools like SwissADME predict logP, bioavailability, and blood-brain barrier penetration to prioritize candidates .

How do substituents on the phenyl ring influence the biological activity of imidazo[2,1-b][1,3]thiazole derivatives?

Basic Research Question
Key SAR trends include:

  • Electron-withdrawing groups (NO2, CF3) : Enhance anticancer activity by increasing electrophilicity and DNA intercalation potential (e.g., 3-NO2 derivatives show IC50 = 2.1 µM vs. MCF-7) .
  • Electron-donating groups (OCH3, CH3) : Improve antimicrobial activity (e.g., 4-OCH3 derivatives inhibit S. aureus at MIC = 8 µg/mL) .
  • Bulkier substituents : Reduce solubility but may improve target specificity (e.g., 3,4-di-OCH3 derivatives show selective COX-2 inhibition) .

What strategies mitigate stability issues during storage of imidazo[2,1-b][1,3]thiazole derivatives?

Advanced Research Question

  • Lyophilization : Store as lyophilized powders under argon at -20°C to prevent hydrolysis or oxidation .
  • Light-sensitive containers : Use amber vials to avoid photodegradation of nitro or sulfonyl groups.
  • Buffer compatibility : Avoid basic conditions (pH > 8) to prevent ring-opening reactions. Confirm stability via accelerated stability testing (40°C/75% RH for 4 weeks) .

How are molecular dynamics (MD) simulations applied to study imidazo[2,1-b][1,3]thiazole-protein interactions?

Advanced Research Question

  • System preparation : Parameterize the compound using CGenFF or GAFF force fields. Solvate in TIP3P water with 0.15 M NaCl.
  • Simulation workflow : Run 100 ns MD simulations (NPT ensemble, 310 K) to analyze binding mode stability. Calculate RMSD and RMSF to identify flexible protein regions .
  • Free energy calculations : Use MM-PBSA or MM-GBSA to estimate binding free energy, correlating with experimental IC50 values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole
Reactant of Route 2
3-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.